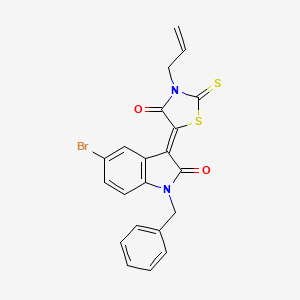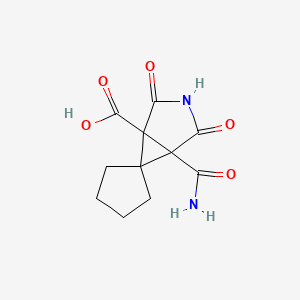
Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes a spiro-fused azabicyclohexane and a cyclopentane ring. Such structures are often found in bioactive molecules and have significant potential in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would be essential.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating new materials with specific properties.
Biology
In biology, spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases, including cancer and psychiatric disorders .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows it to impart specific characteristics to these materials, making it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Spirocyclic compounds: These compounds share the spirocyclic structure but may have different functional groups or ring systems.
Azabicyclo compounds: These compounds share the azabicyclohexane structure but may have different spiro-fused rings or functional groups.
Uniqueness
The uniqueness of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- lies in its specific combination of spirocyclic and azabicyclohexane structures. This combination imparts unique chemical and biological properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
94485-93-5 |
|---|---|
Fórmula molecular |
C11H12N2O5 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
5-carbamoyl-2,4-dioxospiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane]-1-carboxylic acid |
InChI |
InChI=1S/C11H12N2O5/c12-5(14)10-6(15)13-7(16)11(10,8(17)18)9(10)3-1-2-4-9/h1-4H2,(H2,12,14)(H,17,18)(H,13,15,16) |
Clave InChI |
PTDYRQXSLSDVQL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C3(C2(C(=O)NC3=O)C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



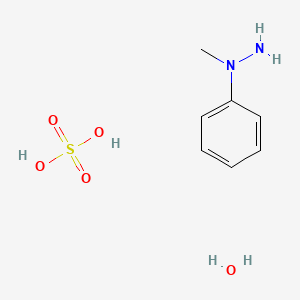

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11963549.png)

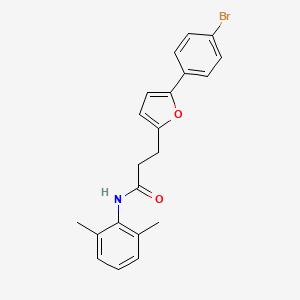

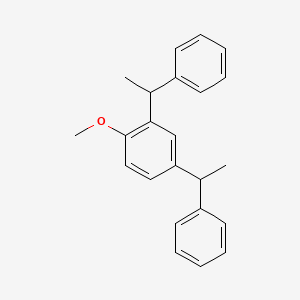
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963595.png)

